molecular formula C15H26N4O3S B4807696 N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4807696
M. Wt: 342.5 g/mol
InChI Key: DFBDXIRHTPYNBF-UHFFFAOYSA-N
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Description

N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals . This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step reactions. One common approach is the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat . This method provides a straightforward route to the desired pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may activate autophagy proteins as a survival mechanism or induce apoptosis through p53-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in drug development and other scientific research areas.

Properties

IUPAC Name

N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3S/c1-5-19-12(3)14(10-16-19)11(2)17-15(20)13-6-8-18(9-7-13)23(4,21)22/h10-11,13H,5-9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBDXIRHTPYNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(C)NC(=O)C2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

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